molecular formula C17H15BrN4O2S B12040281 4-[(E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol

4-[(E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol

Cat. No.: B12040281
M. Wt: 419.3 g/mol
InChI Key: VBHPYEWLPPVQOT-VXLYETTFSA-N
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Description

4-(((3-(4-BROMOPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL is a complex organic compound that features a triazole ring, a bromophenyl group, and an ethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(4-BROMOPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by the introduction of the bromophenyl group via electrophilic aromatic substitution. The ethoxyphenol moiety is then attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(((3-(4-BROMOPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

Major products formed from these reactions include various substituted triazole derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(((3-(4-BROMOPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(((3-(4-BROMOPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or protein function. The bromophenyl group may interact with hydrophobic pockets in proteins, while the ethoxyphenol moiety can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(((4-Bromophenyl)imino)methyl)phenol: Shares the bromophenyl and phenol moieties but lacks the triazole ring.

    (E)-2-(((4-Fluorophenyl)imino)methyl)phenol: Similar structure with a fluorophenyl group instead of a bromophenyl group.

    (E)-2-(((4-Iodophenyl)imino)methyl)-6-methoxyphenol: Contains an iodophenyl group and a methoxyphenol moiety.

Uniqueness

4-(((3-(4-BROMOPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL is unique due to the presence of the triazole ring, which imparts specific chemical reactivity and potential biological activity. The combination of the bromophenyl and ethoxyphenol groups further enhances its versatility in various applications.

Properties

Molecular Formula

C17H15BrN4O2S

Molecular Weight

419.3 g/mol

IUPAC Name

3-(4-bromophenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15BrN4O2S/c1-2-24-15-9-11(3-8-14(15)23)10-19-22-16(20-21-17(22)25)12-4-6-13(18)7-5-12/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+

InChI Key

VBHPYEWLPPVQOT-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Br)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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